

A Technical Guide to the Physicochemical Properties of Chrysosplenetin

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Compound of Interest

Compound Name: Chrysosplenetin

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of **Chrysosplenetin**, a naturally occurring O-methylated flavonol.^[1] Found in plants such as *Chamomilla recutita* and the root of *Berneuxia thibetica*, this compound has garnered interest for its diverse biological activities, including antiviral and antimalarial properties.^{[1][2]} This guide consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes associated biological pathways to support ongoing research and development efforts.

Core Physicochemical Properties

Chrysosplenetin, also known as **Chrysosplenetin B** or 3,6,7,3'-Tetramethylquercetagenin, is classified as a 7-O-methylated flavonoid.^{[2][3]} Its structural and chemical characteristics are fundamental to its behavior in biological and chemical systems.

Quantitative Data Summary

The known physicochemical properties of **Chrysosplenetin** are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₁₈ O ₈	[3][4][5][6]
Molecular Weight	374.34 g/mol	[2][5][7][8]
Monoisotopic Mass	374.100167552 Da	[2][8]
Appearance	Yellow powder	[3]
Boiling Point	615.8 ± 55.0 °C (at 760 mmHg)	[3]
Density	1.44 g/cm ³	[1][3]
Water Solubility	Practically insoluble (Predicted: 0.045 g/L)	[2]
Solubility (Organic)	DMSO: Soluble (100 mg/mL) Methanol: Soluble Other: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[6][9][10]
logP (Octanol-Water)	2.4 - 3.1 (Predicted/Computed)	[2][8]
pKa	Characterized as a very weakly acidic compound; no experimental value available.	[2]
UV-Vis λ _{max}	257, 271, 350 nm (in Methanol)	[6]

Experimental Protocols & Characterization

The determination of **Chrysosplenetin**'s properties and its quantification in biological matrices involves a suite of analytical techniques.

Structural Identification and Elucidation

The definitive identification of **Chrysosplenetin** relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

- Methodology:
 - Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray ionization (ESI) is a common source used for analysis.[4][11]
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are critical for elucidating the precise chemical structure, including the placement of methoxy and hydroxyl groups on the flavonoid backbone.[4][12][13] Two-dimensional NMR techniques (e.g., HMBC) can further confirm structural assignments.[13]

Purification and Purity Analysis

High-performance liquid chromatography is the standard method for analyzing the purity of **Chrysosplenetin** and for its quantification.

- Methodology:
 - High-Performance Liquid Chromatography (HPLC): A C18 column is typically used as the stationary phase.[12] Detection can be achieved using a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), which allows for the assessment of purity.[4]
 - Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific method is employed for the quantification of **Chrysosplenetin** in complex biological samples, such as rat plasma.[11][14] The method involves protein precipitation from the plasma, followed by rapid separation on a C18 column and detection using multiple reaction monitoring (MRM) in positive ion mode.[11][12]

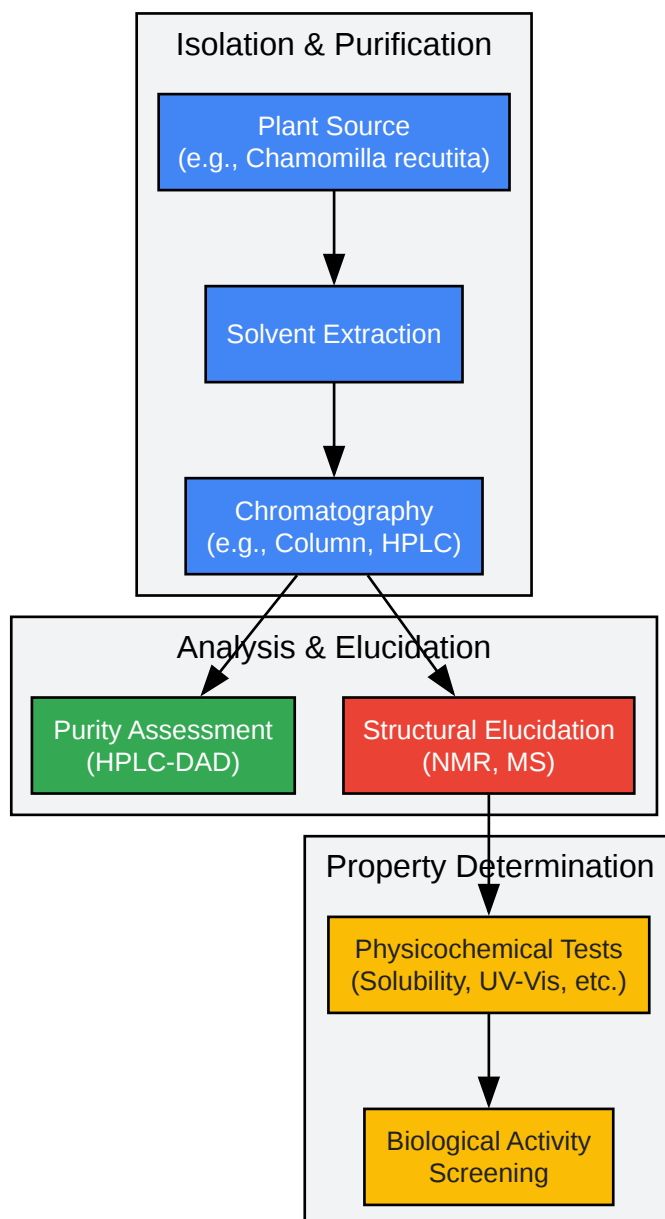
Spectroscopic Characterization

UV-Visible spectroscopy provides information about the electronic conjugation system of the flavonoid.

- Methodology:
 - A solution of **Chrysosplenetin** is prepared in a suitable solvent, typically methanol.[6]

- The absorbance is measured across the ultraviolet and visible range (e.g., 190-400 nm) using a spectrophotometer.[15]
- The resulting spectrum for flavonols like **Chrysosplenetin** typically shows two major absorption bands: Band I (350-385 nm) and Band II (250-285 nm).[16] The specific maxima (λ_{max}) are characteristic of the structure.[6]

General Workflow for Flavonoid Characterization



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A general experimental workflow for flavonoid analysis.

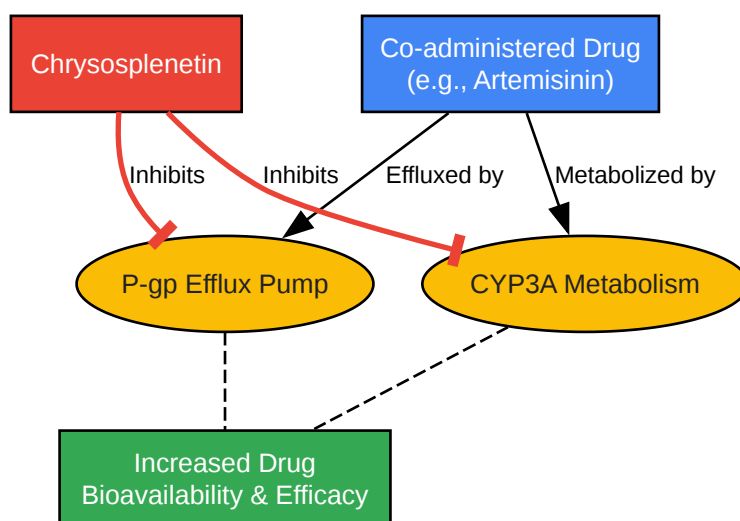
Biological Interactions and Signaling Pathways

Chrysosplenetin modulates several key biological pathways, which is of significant interest for drug development. Its interactions can enhance the bioavailability of other drugs and promote specific cellular processes.

Inhibition of Cytochrome P450 Enzymes and P-glycoprotein

Chrysosplenetin has been shown to inhibit drug-metabolizing enzymes and efflux pumps, which has important implications for drug-drug interactions and overcoming multidrug resistance.

- **CYP450 Inhibition:** It acts as a noncompetitive or uncompetitive inhibitor of CYP3A enzymes, which are crucial for the metabolism of many drugs.[4][12] It also shows inhibitory activity against CYP1A2 and CYP2C19.[17] This inhibition can lead to increased plasma concentrations and enhanced efficacy of co-administered drugs, such as the antimalarial artemisinin.[17]
- **P-glycoprotein (P-gp) Inhibition:** **Chrysosplenetin** inhibits the P-gp efflux pump and can reverse the upregulation of P-gp and its encoding gene, MDR1, which is often induced by other drugs.[9][18] This action reduces the efflux of substrate drugs from cells, increasing their intracellular concentration and effectiveness.[18]



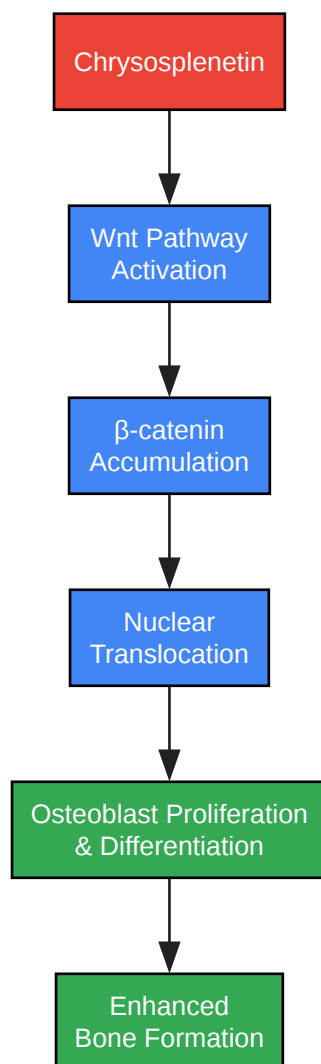
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Inhibition of CYP3A and P-gp by **Chrysosplenetin**.

Activation of the Wnt/ β -catenin Signaling Pathway

In the context of bone health, **Chrysosplenetin** has been identified as an activator of a key developmental pathway.

- Osteogenesis Promotion: **Chrysosplenetin** promotes the osteoblastogenesis of human bone marrow stromal cells (hBMSCs).[6][19] It achieves this by activating the canonical Wnt/ β -catenin signaling pathway.[6] This activation leads to the accumulation and nuclear translocation of β -catenin, which in turn stimulates the proliferation and differentiation of osteoblasts, suggesting potential therapeutic applications for bone loss conditions like osteoporosis.[19]



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Chrysosplenetin's role in the Wnt/β-catenin pathway.

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